4-Bromomethyl-6-methoxyquinoline
Description
4-Bromomethyl-6-methoxyquinoline is a brominated quinoline derivative characterized by a methoxy group at position 6 and a bromomethyl substituent at position 2. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 268.11 g/mol. The bromomethyl group enhances reactivity in nucleophilic substitution reactions, making it a versatile intermediate in medicinal chemistry and materials science . The methoxy group at position 6 contributes electron-donating effects, stabilizing the quinoline ring and modulating electronic properties for targeted applications .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
4-(bromomethyl)-6-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3 |
InChI Key |
UNDIBXJWDRRILH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 4-Bromomethyl-6-methoxyquinoline with related compounds:
Key Observations:
- Substituent Position: The position of bromine/methoxy groups significantly impacts reactivity. For example, 4-Bromo-8-methoxyquinoline (methoxy at position 8) shows different electronic effects compared to the 6-methoxy isomer .
- Biological Activity: Methoxy groups at position 6 (as in this compound) are associated with improved pharmacokinetic properties, as seen in related 6-methoxyquinoline derivatives evaluated as P-glycoprotein inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
